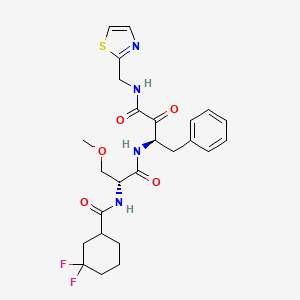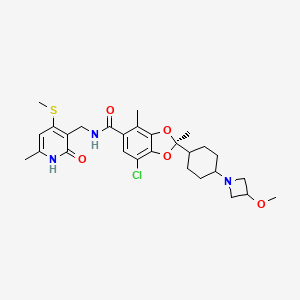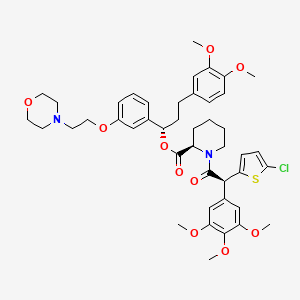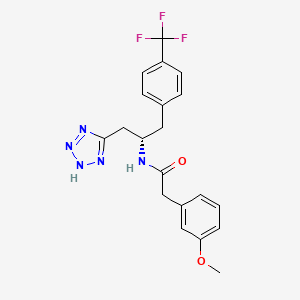![molecular formula C22H35N3O B10856471 (S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SLB1122168 is a chemical compound known for its role as an inhibitor of the sphingosine-1-phosphate transporter spinster homolog 2 (Spns2)The formal name of SLB1122168 is (S)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine, monohydrochloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SLB1122168 involves several steps, starting with the preparation of the benzo[d]oxazole core. The key steps include:
Formation of the benzo[d]oxazole ring: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the decyl chain: This step involves the alkylation of the benzo[d]oxazole ring with a decyl halide under basic conditions.
Attachment of the pyrrolidin-3-ylmethyl group: This is done through a nucleophilic substitution reaction, where the benzo[d]oxazole derivative reacts with a pyrrolidin-3-ylmethyl halide.
Industrial Production Methods
Industrial production of SLB1122168 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of high-purity reagents: Ensuring that all starting materials and reagents are of high purity to minimize impurities in the final product.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to achieve the best possible yield.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
SLB1122168 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly involving the pyrrolidin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
SLB1122168 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of the sphingosine-1-phosphate transporter spinster homolog 2.
Biology: Employed in research on lymphocyte trafficking and immune response modulation.
Medicine: Investigated for its potential therapeutic applications in diseases involving immune system dysregulation, such as autoimmune diseases.
Industry: Utilized in the development of new drugs targeting the sphingosine-1-phosphate pathway
Mecanismo De Acción
SLB1122168 exerts its effects by inhibiting the sphingosine-1-phosphate transporter spinster homolog 2. This inhibition leads to a decrease in the number of circulating lymphocytes without affecting plasma sphingosine-1-phosphate levels. The molecular target of SLB1122168 is the sphingosine-1-phosphate transporter spinster homolog 2, and the pathway involved is the sphingosine-1-phosphate signaling pathway .
Comparación Con Compuestos Similares
SLB1122168 can be compared with other inhibitors of the sphingosine-1-phosphate transporter spinster homolog 2, such as:
FTY720 (Fingolimod): Another well-known inhibitor of the sphingosine-1-phosphate pathway, used in the treatment of multiple sclerosis.
SEW2871: A selective agonist of the sphingosine-1-phosphate receptor 1.
Uniqueness
SLB1122168 is unique in its specific inhibition of the sphingosine-1-phosphate transporter spinster homolog 2, which distinguishes it from other compounds that target different components of the sphingosine-1-phosphate pathway .
Propiedades
Fórmula molecular |
C22H35N3O |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C22H35N3O/c1-2-3-4-5-6-7-8-9-10-18-11-12-20-21(15-18)26-22(25-20)24-17-19-13-14-23-16-19/h11-12,15,19,23H,2-10,13-14,16-17H2,1H3,(H,24,25)/t19-/m0/s1 |
Clave InChI |
HZXIZNJXULSKCI-IBGZPJMESA-N |
SMILES isomérico |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NC[C@H]3CCNC3 |
SMILES canónico |
CCCCCCCCCCC1=CC2=C(C=C1)N=C(O2)NCC3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)

![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)
![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)
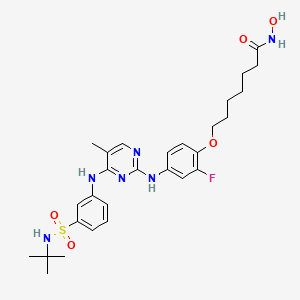
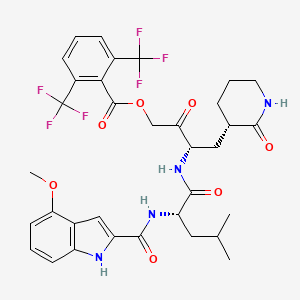
![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
